

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-(3-hydroxycyclobutyl)acetate*

Cat. No.: B1529573

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **Ethyl 2-(3-hydroxycyclobutyl)acetate** (CAS No. 1408075-22-8), a significant bifunctional molecule featuring both an ester and a hydroxyl group.^[1] Its unique structure, incorporating a cyclobutane ring, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for its application in complex molecular design.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective on the characterization of this and similar small molecules.

Molecular Structure and Key Features

The structural formula of **Ethyl 2-(3-hydroxycyclobutyl)acetate** is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol.^[1] The molecule's architecture, comprising an ethyl ester and a hydroxyl-substituted cyclobutane ring, dictates its characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **Ethyl 2-(3-hydroxycyclobutyl)acetate**, both ^1H and ^{13}C NMR provide a detailed map of the proton and carbon environments within the molecule.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **Ethyl 2-(3-hydroxycyclobutyl)acetate** is predicted to exhibit distinct signals corresponding to the ethyl group, the acetate methylene protons, and the protons of the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the stereochemistry of the cyclobutane ring.

Predicted ^1H NMR Data:

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
-CH ₃ (Ethyl)	~1.25	Triplet	3H	~7.1	Shielded methyl protons coupled to the adjacent methylene group.
-OCH ₂ - (Ethyl)	~4.15	Quartet	2H	~7.1	Deshielded methylene protons adjacent to the ester oxygen, coupled to the methyl group.
-CH ₂ -COO-	~2.50	Doublet	2H	~7.0	Methylene protons alpha to the carbonyl group, coupled to the cyclobutyl methine proton.
Cyclobutyl Protons	~1.80 - 2.40	Multiplet	5H	-	Complex overlapping signals from the methylene and methine

protons of the cyclobutane ring.

-CH-OH	~4.00	Multiplet	1H	-	Deshielded methine proton attached to the hydroxyl-bearing carbon.
--------	-------	-----------	----	---	--

-OH	Broad Singlet	1H	-	A broad, exchangeable proton signal; its chemical shift is concentration and solvent dependent.
-----	---------------	----	---	---

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The presence of the carbonyl group, the oxygen-substituted carbons, and the aliphatic carbons of the ethyl and cyclobutyl groups will each give rise to a characteristic signal.

Predicted ¹³C NMR Data:

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
-C=O	~172	Characteristic chemical shift for an ester carbonyl carbon.
-OCH ₂ - (Ethyl)	~61	Carbon of the methylene group directly attached to the ester oxygen.
CH-OH	~68	Carbon of the cyclobutane ring bearing the hydroxyl group, deshielded by oxygen.
-CH ₂ -COO-	~41	Methylene carbon alpha to the carbonyl group.
Cyclobutyl CH ₂	~30-35	Methylene carbons of the cyclobutane ring.
Cyclobutyl CH	~30-35	Methine carbon of the cyclobutane ring adjacent to the acetate substituent.
-CH ₃ (Ethyl)	~14	Shielded methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of **Ethyl 2-(3-hydroxycyclobutyl)acetate** will be dominated by the characteristic absorptions of the hydroxyl and ester moieties.

Key IR Absorption Bands:

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity	Rationale
O-H Stretch (Alcohol)	3500 - 3200	Strong, Broad	Characteristic broad absorption due to hydrogen bonding of the hydroxyl group.[2]
C-H Stretch (sp ³)	3000 - 2850	Medium	Stretching vibrations of the C-H bonds in the ethyl and cyclobutyl groups.
C=O Stretch (Ester)	1750 - 1735	Strong, Sharp	A prominent, sharp peak characteristic of the carbonyl group in a saturated aliphatic ester.[3]
C-O Stretch (Ester)	1300 - 1000	Strong	Stretching vibrations of the C-O single bonds in the ester group.[3]

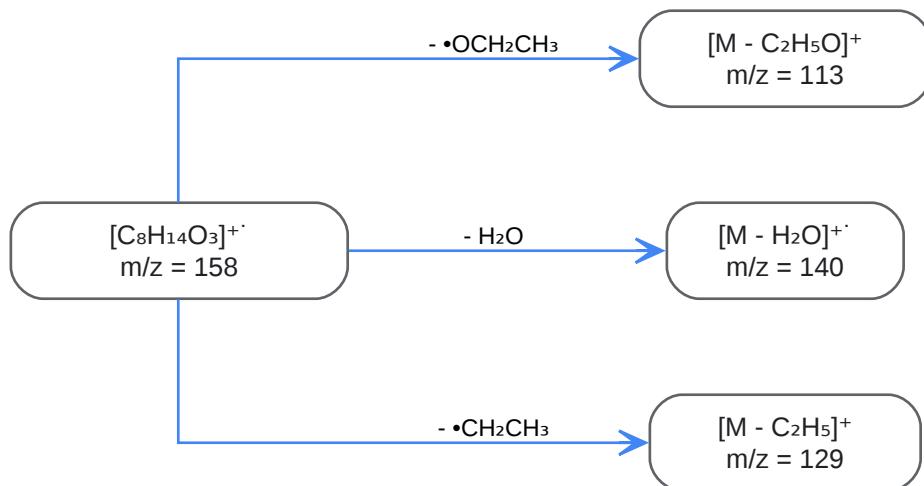
The absence of a very broad O-H absorption in the 3300-2500 cm⁻¹ range confirms the absence of a carboxylic acid, distinguishing it from a potential hydrolysis product.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For **Ethyl 2-(3-hydroxycyclobutyl)acetate**, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data:

The molecular ion peak [M]⁺ should be observed at m/z 158. The PubChemLite database predicts several adducts for this molecule.[4]


Adduct	Predicted m/z
[M+H] ⁺	159.10158
[M+Na] ⁺	181.08352
[M-H] ⁻	157.08702
[M+NH ₄] ⁺	176.12812
[M+K] ⁺	197.05746
[M+H-H ₂ O] ⁺	141.09156

Expected Fragmentation Pathways:

The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation patterns for esters and alcohols can be anticipated.

- Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 113.
- Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 129.
- McLafferty Rearrangement: While less common for esters compared to ketones, a rearrangement involving the transfer of a gamma-hydrogen could occur.
- Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would yield a peak at m/z 140.

The following diagram illustrates a plausible fragmentation pathway:

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation of **Ethyl 2-(3-hydroxycyclobutyl)acetate**.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation

- Weigh 5-10 mg of **Ethyl 2-(3-hydroxycyclobutyl)acetate** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
- Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (Liquid Film)

- Place a drop of neat **Ethyl 2-(3-hydroxycyclobutyl)acetate** onto a salt plate (e.g., NaCl or KBr).

- Gently place a second salt plate on top to create a thin liquid film.
- Mount the salt plates in the spectrometer's sample holder for analysis.

Mass Spectrometry Sample Preparation (LC-MS)

- Prepare a dilute solution of the sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a high-purity solvent compatible with liquid chromatography, such as acetonitrile or methanol.
- Filter the solution through a $0.22\text{ }\mu\text{m}$ syringe filter to remove any particulate matter.
- Inject the filtered solution into the LC-MS system for analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of **Ethyl 2-(3-hydroxycyclobutyl)acetate**. The predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and compared with data from analogous structures, offer a robust framework for researchers in their synthetic and analytical endeavors. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data, which is fundamental to scientific integrity and the advancement of drug discovery and development.

References

- PubChemLite. **Ethyl 2-(3-hydroxycyclobutyl)acetate** (C8H14O3).
- Chemguide. mass spectra - fragmentation patterns.
- Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. (2021).
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- UCL. Chemical shifts.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Chemguide. interpreting infra-red spectra.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
- University of Wisconsin-Madison. NMR Chemical Shifts.
- UCLA. IR Spectroscopy Tutorial: Esters.
- Human Metabolome Database. ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0031217).
- Columbia University. CHAPTER 2 Fragmentation and Interpretation of Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. PubChemLite - Ethyl 2-(3-hydroxycyclobutyl)acetate (C8H14O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-hydroxycyclobutyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529573#spectroscopic-data-for-ethyl-2-3-hydroxycyclobutyl-acetate-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com